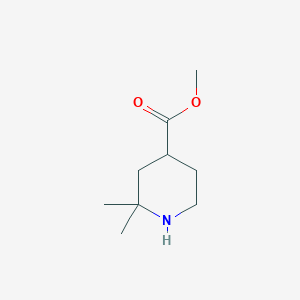
Methyl 2,2-dimethylpiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2,2-dimethylpiperidine-4-carboxylate” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24.
Molecular Structure Analysis
The molecular structure of “Methyl 2,2-dimethylpiperidine-4-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two methyl groups attached to the 2nd carbon atom of the ring. The 4th carbon atom of the ring is attached to a carboxylate group, which is further attached to a methyl group .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmacologically Active Piperidine Derivatives
Piperidine derivatives are pivotal in the pharmaceutical industry, with applications spanning over twenty classes of drugs, including alkaloids . Methyl 2,2-dimethylpiperidine-4-carboxylate serves as a key intermediate in synthesizing various biologically active piperidine compounds. These derivatives are explored for their potential as therapeutic agents due to their presence in numerous medicinal compounds.
Development of Antitubercular Agents
This compound is utilized in synthesizing antitubercular agents . The fight against tuberculosis (TB) requires the development of novel drugs, and Methyl 2,2-dimethylpiperidine-4-carboxylate provides a foundation for creating new molecules with potential antitubercular properties.
Creation of Aminopyrazine Inhibitors
Researchers use Methyl 2,2-dimethylpiperidine-4-carboxylate in the synthesis of aminopyrazine inhibitors . These inhibitors are significant in developing treatments for various diseases, as they can interfere with enzymatic processes within pathogens or diseased cells.
Formulation of Protein Kinase D Inhibitors
The compound is instrumental in formulating orally available naphthyridine protein kinase D inhibitors . Protein kinase D plays a role in multiple cellular processes, and its inhibitors are researched for their potential in treating cancer and other diseases.
Asymmetric Hydrogenation Catalysts
Methyl 2,2-dimethylpiperidine-4-carboxylate is used in creating scalable catalysts for asymmetric hydrogenation of sterically demanding aryl enamide . Asymmetric hydrogenation is a critical reaction in producing chiral compounds, which are essential in the pharmaceutical industry.
Directed Transition Metal-Catalyzed sp3 C-H Activation
This compound acts as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . This process is important for modifying the structure of piperidine rings, leading to new compounds with potential applications in drug development.
Eigenschaften
IUPAC Name |
methyl 2,2-dimethylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2)6-7(4-5-10-9)8(11)12-3/h7,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRJLBSZEZWTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1782871-73-1 |
Source


|
| Record name | methyl 2,2-dimethylpiperidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)
![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)
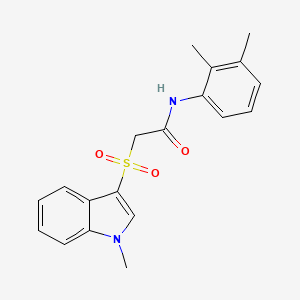

![2-chloro-N-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}acetamide](/img/no-structure.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608545.png)
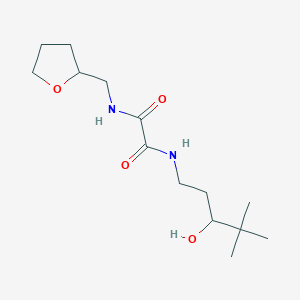
![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2608548.png)
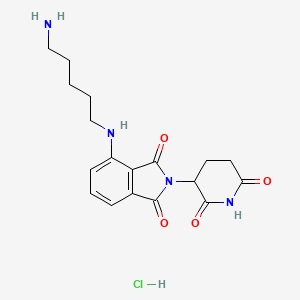
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2608550.png)
![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2608557.png)
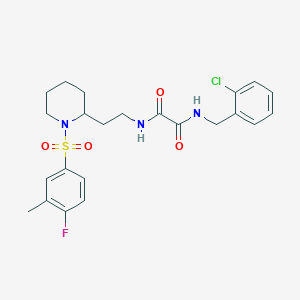
![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2608561.png)